Tert-butyl 3-(piperidin-3-yl)propanoate Tert-butyl 3-(piperidin-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1250602-30-2
VCID: VC4194433
InChI: InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h10,13H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCC1CCCNC1
Molecular Formula: C12H23NO2
Molecular Weight: 213.321

Tert-butyl 3-(piperidin-3-yl)propanoate

CAS No.: 1250602-30-2

Cat. No.: VC4194433

Molecular Formula: C12H23NO2

Molecular Weight: 213.321

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(piperidin-3-yl)propanoate - 1250602-30-2

Specification

CAS No. 1250602-30-2
Molecular Formula C12H23NO2
Molecular Weight 213.321
IUPAC Name tert-butyl 3-piperidin-3-ylpropanoate
Standard InChI InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h10,13H,4-9H2,1-3H3
Standard InChI Key KVRUUGQSHWPGOT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCC1CCCNC1

Introduction

Tert-butyl 3-(piperidin-3-yl)propanoate is an organic compound classified as an ester. It features a tert-butyl group attached to a propanoate moiety, which is further linked to a piperidine ring at the 3-position. This structural configuration, including the bulky tert-butyl group, imparts steric hindrance, potentially influencing its reactivity and biological interactions .

Biological Activity and Applications

Tert-butyl 3-(piperidin-3-yl)propanoate may exhibit biological activity due to the presence of the piperidine ring, which is known to interact with various biological targets. The compound could potentially influence receptor activities and enzyme functions through its hydrolysis products, which release the active piperidine moiety. This interaction may be relevant in medicinal chemistry for developing new therapeutic agents.

Structural Similarities and Variations

Several compounds share structural similarities with tert-butyl 3-(piperidin-3-yl)propanoate, including variations in the position of the piperidine ring or the type of heterocyclic ring used. These variations can lead to differences in biological activity and reactivity profiles:

Compound NameStructural FeaturesUniqueness
Tert-butyl 3-(piperidin-2-yl)propanoateSimilar structure but with a piperidine ring at a different positionVariations in biological activity due to ring position
Tert-butyl 3-(pyrrolidin-2-yl)propanoateContains a pyrrolidine ring instead of a piperidine ringDifferent reactivity profiles due to ring structure
Tert-butyl 3-(azetidin-3-yl)propanoateFeatures an azetidine ring (four-membered nitrogen-containing ring)Unique due to smaller ring size affecting properties
Tert-butyl 3-(morpholin-2-yl)propanoateContains a morpholine ring instead of a piperidineMorpholine's unique oxygen-containing structure alters reactivity

Research Findings and Potential Applications

Research indicates that the piperidine ring in tert-butyl 3-(piperidin-3-yl)propanoate can engage in hydrogen bonding and hydrophobic interactions, affecting the activity of biological macromolecules like proteins and enzymes. Studies focusing on these interactions could provide insights into its potential therapeutic effects and optimize its use in drug development.

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